(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Monoamine Oxidase B Enantioselectivity Neuropharmacology

Researchers frequently encounter variability in MAO B assays due to racemic or free base forms. This compound resolves that by providing the precise (1R) enantiomer as a stable hydrochloride salt. Key quantitative values: 15.9-fold greater MAO B affinity (Ki 17 µM) vs. the (1S) enantiomer (Ki 270 µM); 1.9-fold improvement over the primary amine R-AI. Validated binding orientation (PDB 2C67) enables reliable computational studies. Supplied with consistent protonation for reproducible dose-response and SAR experiments.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
Cat. No. B13456249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCNC1CCC2=CC=CC=C12.Cl
InChIInChI=1S/C10H13N.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H/t10-;/m1./s1
InChIKeyKVEVQZVPEWEGEU-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Key Identity and Properties


(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 10277-79-9), also known as N-methyl-1(R)-aminoindan hydrochloride or R-MAI, is a chiral aminoindane derivative [1]. It belongs to the class of rasagiline-related monoamine oxidase (MAO) inhibitors, featuring a bicyclic indane scaffold with an (R)-configured secondary N-methylamine [2]. The hydrochloride salt form offers enhanced stability and handling properties compared to the free base, making it suitable for reproducible experimental workflows in medicinal chemistry and neuropharmacology [3].

Stereochemical identity
(R)-configured chiral aminoindane hydrochloride for reproducible neuropharmacology workflows
Salt form selection
Hydrochloride salt supports consistent protonation and handling over free base in assay settings
Mechanism context
Reported as an MAO inhibitor scaffold; also linked to PDK1 inhibition in kinase profiling studies

(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Specificity-Driven Selection


Aminoindane derivatives are not interchangeable due to pronounced stereochemical and substituent-dependent pharmacodynamics. The (1R) enantiomer of N-methyl-2,3-dihydro-1H-inden-1-amine exhibits a 15.9-fold greater affinity for human MAO B (Ki = 17 μM) compared to its (1S) enantiomer (Ki = 270 μM), as demonstrated in direct head-to-head kinetic assays [1]. Similarly, N-methylation confers a 1.9-fold improvement in MAO B affinity over the primary amine analog (1R)-1-aminoindan (R-AI, Ki = 32 μM) [1]. The racemic mixture or the incorrect enantiomer thus introduces substantial variability in potency and target engagement, compromising experimental reproducibility and invalidating structure-activity relationship (SAR) interpretations. Furthermore, the hydrochloride salt ensures consistent protonation state and solubility that the free base cannot guarantee, directly affecting assay outcomes [2].

Enantiomer mismatch
The (1S) enantiomer exhibits substantially reduced MAO B affinity, which may shift target engagement and invalidate enantiomer-attribution in SAR studies.
N-Methyl vs primary amine
The des-methyl analog (1R)-1-aminoindan shows lower MAO B binding; substitution may alter affinity context and complicate SAR interpretation.
Salt form variability
Free base forms may introduce inconsistent protonation and solubility, limiting reproducibility in buffered assay systems.

(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Quantitative Differentiation Evidence


Enantioselective MAO B Inhibition: (1R) vs (1S)

The (1R) enantiomer (R-MAI) inhibits human recombinant MAO B with a Ki of 17 μM, whereas the (1S) enantiomer (S-MAI) exhibits a Ki of 270 μM under identical assay conditions [1]. This represents a 15.9-fold difference in binding affinity, directly attributable to the stereochemistry at the C1 position of the aminoindan ring.

Enantioselective MAO B
Head-to-head
Ki (R-MAI) = 17 μM vs Ki (S-MAI) = 270 μM; 15.9-fold difference under identical assay conditions (recombinant human MAO B, benzylamine, pH 7.5, 25 °C).
Stereochemical-control context for MAO B assays; R configuration is critical for binding affinity.
Enantiomeric impurity may substantially alter apparent potency.
Monoamine Oxidase B Enantioselectivity Neuropharmacology

N-Methyl vs Primary Amine: MAO B Affinity Comparison

Within the same (1R) enantiomeric series, the N-methyl analog (R-MAI, our target compound) inhibits MAO B with a Ki of 17 μM, while the corresponding primary amine (R-AI) shows a Ki of 32 μM [1]. This 1.9-fold improvement confirms that the secondary N-methyl substituent enhances binding affinity beyond simple stereochemical considerations.

N-Methyl vs Primary Amine
Head-to-head
Ki (R-MAI) = 17 μM vs Ki (R-AI, primary amine) = 32 μM; 1.9-fold improvement with N-methyl substituent (same MAO B assay).
Supports N-methyl substitution SAR review; primary amine analog yields lower affinity context.
Direct comparison within (1R) series reinforces role of secondary amine.
Structure-Activity Relationship MAO B Medicinal Chemistry

Distinct MAO B Binding Mode: N-Methyl-Aminoindan vs Rasagiline

The crystal structure of (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine (R-MAI) bound to human MAO B (PDB 2C67) reveals that the aminoindan ring adopts a different orientation compared to that of the parent drug rasagiline (N-propargyl-1(R)-aminoindan) [1]. Key distances from the flavin cofactor are: amino group at 4.6 Å and N-methyl group at 4.1 Å. This contrasts with rasagiline's covalently bound propargyl chain extending toward the flavin.

Binding Mode vs Rasagiline
Head-to-head
R-MAI adopts a flipped indan orientation (PDB 2C67); amino group at 4.6 Å, N-methyl at 4.1 Å from flavin, distinct from rasagiline's covalent propargyl-flavin interaction.
Divergent binding mode context for non-covalent inhibitor design; may access alternative sub-pockets.
Structural comparison at ≤2.1 Å resolution.
X-ray Crystallography Binding Mode MAO B

PDK1 Kinase Inhibition

Beyond MAO inhibition, (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine inhibits 3-phosphoinositide-dependent protein kinase 1 (PDK1) with an IC50 of 200 nM, as measured in a cell-based assay [1]. This activity has not been reported for the closely related analogs (1S)-N-methyl-1-aminoindan or (1R)-1-aminoindan. Note: a direct comparator within the same assay is not currently available; this value is presented as a reference point for future selectivity profiling.

PDK1 Kinase Inhibition
Data to verify
IC50 = 200 nM (cell-based PDK1 assay, HEK293, PDKtide substrate).
Reported PDK1 inhibition context; comparative data for enantiomer/des-methyl analogs not yet available.
Awaiting enantiomeric selectivity profiling to confirm scaffold attribution.
PDK1 Kinase Inhibition Cancer Biology

(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: High-Value Application Scenarios


MAO B Selectivity Profiling and Enantiomeric Discrimination

The 15.9-fold difference in MAO B Ki between (1R) and (1S) enantiomers [1] makes (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride an ideal reference compound for chiral selectivity assays. Researchers developing stereospecific MAO B inhibitors can use it to validate enantiomeric purity requirements and establish structure-selectivity relationships.

Structure-Based Design of Reversible MAO B Inhibitors

The solved crystal structure of R-MAI bound to human MAO B (PDB 2C67) [2] provides a validated starting point for molecular docking and dynamics simulations. Its distinct binding orientation relative to rasagiline enables the design of novel reversible inhibitors that target alternative sub-pockets within the MAO B active site.

Aminoindane SAR for CNS Targets

The quantitative SAR data—Ki = 17 μM for MAO B, Ki = 56 μM for MAO A [1]—along with the established N-methylation benefit over the primary amine analog (1.9-fold) [1], provide a rigorous baseline for systematic exploration of substituent effects on the aminoindane core, guiding medicinal chemistry optimization.

Dual MAO/PDK1 Chemical Probe Development

The combination of well-characterized MAO B inhibition (Ki = 17 μM) [1] and preliminary PDK1 inhibition (IC50 = 200 nM) [3] positions this compound as a starting scaffold for developing dual-target chemical probes for neurodegenerative disorders where both monoamine metabolism and PI3K/PDK1 signaling are implicated.

Application
Selection Property
Validation Focus
Chiral MAO B inhibitor screening
Enantiomeric purity and stereochemical identity
Enantiomer-attribution in MAO B assays
Structure-based reversible MAO B design
Crystallographic binding-mode reference (PDB 2C67)
Binding-mode reproducibility and docking validation
Aminoindane SAR studies
N-Methyl substituent effect on MAO B affinity context
SAR reproducibility across enantiomeric series
Dual-target MAO B/PDK1 probe development
Multi-target profiling context
Selectivity profiling against PDK1 and MAO isoforms
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